

Annona squamosa Extract vs. Standard Antibiotics: A Comparative Efficacy Analysis

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For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Phytochemicals derived from medicinal plants present a promising avenue for the development of new therapeutics. This guide provides a comparative analysis of the efficacy of extracts from Annona squamosa, commonly known as custard apple, against standard antibiotics, supported by experimental data.

Executive Summary

Extracts from various parts of Annona squamosa, particularly the leaves and seeds, have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3] In several studies, the efficacy of these extracts, as measured by the zone of inhibition and Minimum Inhibitory Concentration (MIC), is comparable and, in some instances, superior to conventional antibiotics. The antimicrobial properties are attributed to the presence of various phytochemicals, including alkaloids, flavonoids, tannins, and saponins.[1][2][4][5]

Quantitative Data Comparison

The following tables summarize the antibacterial efficacy of Annona squamosa extracts in comparison to standard antibiotics, based on data from multiple studies.

Table 1: Zone of Inhibition (in mm)



Bacterial Strain	Annona squamosa Extract (Concentration /Solvent)	Zone of Inhibition (mm)	Standard Antibiotic (Concentration	Zone of Inhibition (mm)
Escherichia coli	Ethanolic leaf extract (100 μl)	Present (specific value not provided)	Gentamycin (20mg/ml)	Present (specific value not provided)
Pseudomonas aeruginosa	Ethanolic leaf extract (100 μl)	Present (specific value not provided)	Gentamycin (20mg/ml)	Present (specific value not provided)
Klebsiella pneumoniae	Ethanolic extract (200μ g/disc)	11	Augmentin (30μg)	6
Staphylococcus aureus	Water fraction (50μ g/disc)	10	Augmentin (30μg)	-
Streptococcus pneumoniae	Water fraction (50μ g/disc)	10	Augmentin (30μg)	-
Bacillus subtilis	Methanol extract	High (specific value not provided)	Ciprofloxacin (10 μg/ml)	-
Staphylococcus epidermidis	Methanol extract	High (specific value not provided)	Ciprofloxacin (10 μg/ml)	-
Vibrio alginolyticus	Methanol extract	High (specific value not provided)	Ciprofloxacin (10 μg/ml)	-

Note: "-" indicates data not available in the cited sources. Some studies confirmed activity without specifying the exact zone of inhibition.[2][6]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) (in $\mu g/ml$)



Bacterial Strain	Annona squamosa Extract (Solvent)	MIC (μg/ml)	MBC (μg/ml)
Klebsiella pneumoniae	Ethanolic, Chloroform, Water	>4000	>4000
Proteus spp.	Ethanolic, Chloroform, Water	>4000	>4000
Staphylococcus aureus	Chloroform fraction	1000	4000
Streptococcus pneumoniae	Chloroform fraction	1000	>4000
Streptococcus pneumoniae	Water fraction	2000	4000
α-haemolytic Streptococci	Water fraction	2000	>4000
Bacillus cereus	Ethanolic	62.5 - 125	-
Listeria monocytogenes	Ethanolic	62.5 - 125	-
Staphylococcus aureus	Ethanolic	62.5 - 125	-
Campylobacter jejuni	Ethanolic	250	-
Pseudomonas aeruginosa	Methanol	130	-
Pseudomonas aeruginosa	Petroleum ether	165	-
Escherichia coli	Methanol	180	-

Note: "-" indicates data not available in the cited cited sources.[7][8]

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the comparison of Annona squamosa extract and standard antibiotics.

Preparation of Annona squamosa Extracts

- Collection and Preparation of Plant Material: Fresh, mature leaves or seeds of Annona squamosa are collected.[2] The plant material is thoroughly washed, shade-dried, and then ground into a fine powder using a blender or mortar and pestle.[2]
- Solvent Extraction:
 - Aqueous Extraction: A specific amount of the powdered plant material (e.g., 10g) is mixed with distilled water (e.g., 100ml) and boiled for a set duration (e.g., two hours). The mixture is then filtered.[2]
 - Solvent Extraction (e.g., Ethanol, Methanol, Chloroform): A specific amount of the
 powdered plant material (e.g., 10g) is mixed with the chosen solvent (e.g., 100ml) and
 agitated in a mechanical shaker for a specified period (e.g., 48 hours) at room
 temperature.[2] The extract is then filtered using Whatman filter paper.
- Concentration and Storage: The filtered extracts are concentrated using a rotary evaporator and dried. The resulting powder is dissolved in a solvent like 10% Dimethyl Sulfoxide (DMSO) and stored at 4°C for future use.[2]

Phytochemical Analysis

A preliminary qualitative screening is performed on the prepared extracts to identify the presence of bioactive compounds such as alkaloids, flavonoids, glycosides, saponins, tannins, and phenols using standard chemical tests.[2][4]

Antimicrobial Susceptibility Testing

- · Agar Disc/Cup Diffusion Method:
 - Inoculum Preparation: Standardized inoculums of the test bacterial strains are prepared.
 - Plate Inoculation: The surface of Mueller Hinton Agar (MHA) plates is uniformly swabbed with the bacterial inoculum.

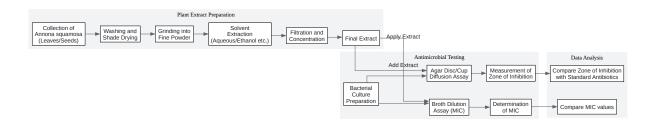


- Application of Extracts and Antibiotics: Sterile paper discs or wells (approximately 6-10mm in diameter) are placed on the agar surface.
 A specific volume of the plant extract (at various concentrations) and the standard antibiotic solution are applied to the discs or into the wells.
 A negative control (e.g., DMSO) is also included.
- Incubation: The plates are incubated at 37°C for 24 hours.[2]
- Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc or well.[2]
- Broth Micro-dilution Technique (for MIC determination):
 - Serial Dilutions: Serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
 - Inoculation: A standardized suspension of the test bacteria is added to each well.[6]
 - Incubation: The microtiter plate is incubated under appropriate conditions.
 - MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating the antibacterial efficacy of Annona squamosa extracts.

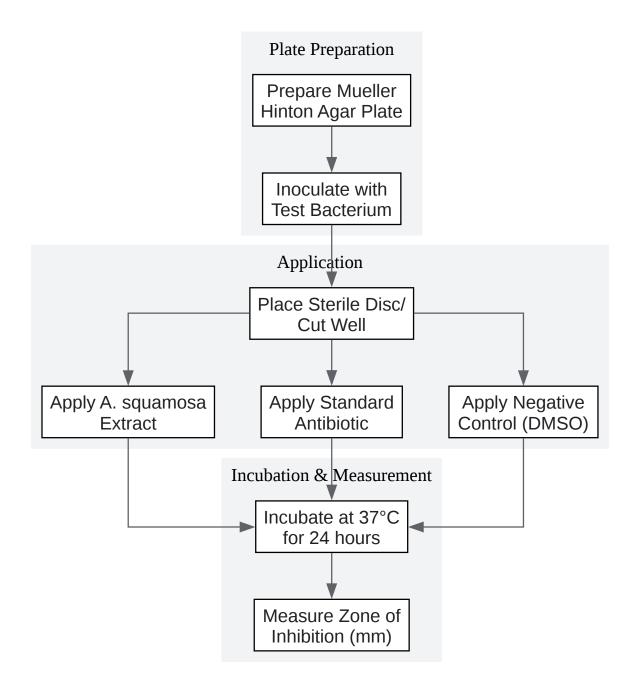




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Caption: Workflow for preparing and testing Annona squamosa extracts.





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Caption: Detailed steps of the Agar Disc/Cup Diffusion Method.

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